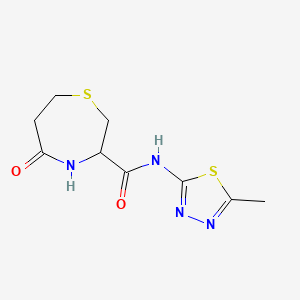

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S2/c1-5-12-13-9(17-5)11-8(15)6-4-16-3-2-7(14)10-6/h6H,2-4H2,1H3,(H,10,14)(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXVCAOIPDQJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable thiazepane derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohols.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .

Comparison with Similar Compounds

Thiadiazole-Containing Cephalosporins ()

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () and its sodium salt () share the 5-methyl-1,3,4-thiadiazol-2-yl group. However, these are cephalosporin antibiotics with a β-lactam core, targeting bacterial cell wall synthesis.

| Feature | Target Compound | Cephalosporin Analogs |

|---|---|---|

| Core Structure | 1,4-Thiazepane | β-Lactam bicyclic system |

| Thiadiazole Linkage | Carboxamide | Thioether (-S-CH2-) |

| Biological Activity | Undefined (structural novelty) | Antibacterial (β-lactam action) |

| Metabolic Stability | Likely stable (amide bond) | Susceptible to β-lactamase |

Thiadiazole-Thioacetamide Derivatives ()

N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, Compound 4) shares the 5-methyl-1,3,4-thiadiazole moiety but replaces the carboxamide with a thioacetamide group.

| Feature | Target Compound | Thioacetamide Analog |

|---|---|---|

| Functional Group | Carboxamide | Thioacetamide |

| Solubility | Higher (amide polarity) | Lower (thioether hydrophobicity) |

| Reactivity | Stable under physiological pH | Potential thiol oxidation |

The carboxamide in the target compound likely improves aqueous solubility and reduces metabolic degradation compared to thioether derivatives .

1,3,4-Triazole and Oxadiazole Derivatives ()

Compounds like 5-substituted-4-amino-1,2,4-triazole-3-thioesters () and 1,3,4-oxadiazoline derivatives () are nitrogen-rich heterocycles with reported antimicrobial and anti-inflammatory activities.

| Feature | Target Compound | Triazole/Oxadiazole Analogs |

|---|---|---|

| Heterocycle Size | 7-membered (thiazepane) | 5-membered (triazole/oxadiazole) |

| Synthetic Accessibility | Moderate (multi-step synthesis) | High (via cyclization) |

| Bioactivity | Underexplored | Broad (antimicrobial, anticancer) |

The larger thiazepane ring in the target compound may offer greater conformational flexibility, enabling interactions with diverse biological targets .

Physicochemical Properties

- LogP : Predicted to be lower than thioether analogs due to the polar carboxamide group.

- Solubility : Enhanced in aqueous media compared to thiadiazole-thioacetamides.

- Stability : The amide bond resists hydrolysis under physiological conditions, unlike β-lactams or thioethers.

Pharmacological Potential

- Antimicrobial Activity: Thiadiazoles are known for antibacterial properties, but the lack of a β-lactam core may shift the mechanism away from cell wall synthesis inhibition.

- Enzyme Inhibition : The carboxamide group could target proteases or kinases via hydrogen bonding.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, characterized by the presence of a thiadiazole ring fused with a thiazepane structure. Its molecular formula is , and it has a molecular weight of 246.27 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with 5-methyl-1,3,4-thiadiazole-2-thiol and appropriate thiazepane derivatives.

- Reaction Conditions : Common methods include condensation reactions under acidic or basic conditions, often utilizing solvents like dimethylformamide (DMF) or ethanol.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:

-

Cytotoxicity Tests : In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Cell Line IC50 Value (µM) MCF-7 0.084 ± 0.020 A549 0.034 ± 0.008

These values indicate a promising potential for further development as an anticancer agent.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair processes.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.

Additional Biological Activities

Beyond anticancer properties, compounds similar to this compound have also demonstrated:

- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity through the modulation of inflammatory pathways.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Study on Anticancer Effects : A study published in PubMed evaluated several thiadiazole derivatives for their anticancer activities against MCF-7 and A549 cell lines, confirming that modifications on the thiadiazole ring can enhance efficacy .

- Mechanistic Insights : Research involving DNA binding studies indicated that these compounds could effectively interact with DNA molecules, suggesting a direct mechanism for their anticancer effects .

Q & A

Q. How can researchers validate the compound’s selectivity for a target enzyme over homologous proteins?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ against isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates .

- Thermal Shift Assays : Monitor Tm shifts via DSF; ΔTm > 3°C indicates selective binding .

- Crystallographic Studies : Compare co-crystal structures with homologous targets to identify selectivity-determining residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.